
Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- is an organic compound with the molecular formula C13H13NO4. It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a 5-ethoxy-2-oxazolyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- typically involves the reaction of benzeneacetic acid with ethoxy-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production methods for Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole ring or the benzeneacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- include other benzeneacetic acid derivatives and oxazole-containing compounds. Examples include:
- Benzeneacetic acid, 4-ethoxy-
- Benzeneacetic acid, 4-(2-oxazolyl)-
- Benzeneacetic acid, 4-(5-methoxy-2-oxazolyl)- .
Uniqueness
The uniqueness of Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
80589-78-2 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-[4-(5-ethoxy-1,3-oxazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12-8-14-13(18-12)10-5-3-9(4-6-10)7-11(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) |
InChI Key |
BDCKBJJYDVLYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
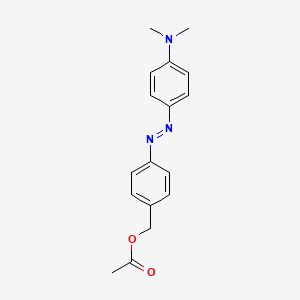
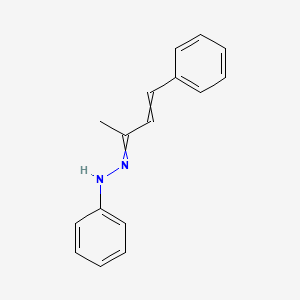
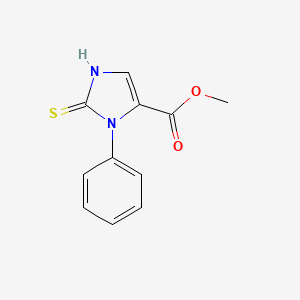
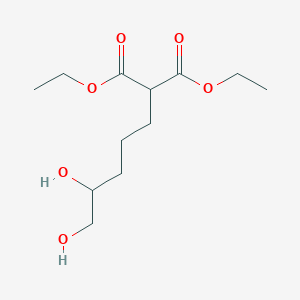
propanedioate](/img/structure/B14429364.png)
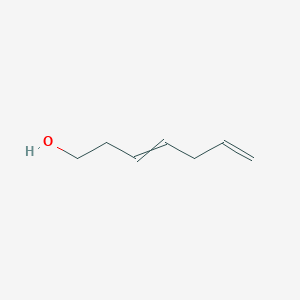

![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)

![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
